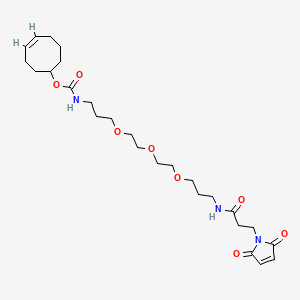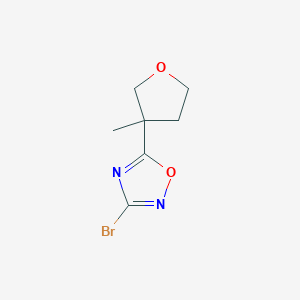![molecular formula C15H22N2O4S B2651209 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2248281-46-9](/img/structure/B2651209.png)
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H24N2O4S. It has a molecular weight of 340.4 g/mol . The compound is also known by other names such as “4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid” and "2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid" .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a thiazole ring, and a carboxylic acid group . The piperidine ring is substituted with a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis . The thiazole ring is substituted with a methyl group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a molecular weight of 340.4 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 340.14567842 g/mol, a monoisotopic mass of 340.14567842 g/mol, a topological polar surface area of 108 Ų, a heavy atom count of 23, and a complexity of 444 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Efficient Synthesis and PPARpan Agonism : An efficient synthesis method for producing a potent PPARpan agonist, highlighting a seven-step process that includes regioselective carbon-sulfur bond formation. This compound shows the complexity of synthesizing molecules with specific biological targets in mind, demonstrating the intricate steps involved in creating compounds with potential therapeutic effects (Guo et al., 2006).
Aurora Kinase Inhibition for Cancer Treatment : The synthesis of specific piperidine derivatives for inhibiting Aurora A kinase, suggesting their utility in cancer treatment strategies. The study showcases the chemical diversity and targeted approach in developing new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development : The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. This highlights the compound's role in forming scaffolds for developing new molecules with anticancer activity (Rehman et al., 2018).
Antimicrobial and Biological Activities
Synthesis of Thiazolo[3,2]pyridines with Antimicrobial Activity : Exploration of the compound's derivatives for antimicrobial applications, indicating the potential of these synthesized molecules in combating microbial infections. The study illustrates the broad application spectrum of derivatives in addressing health challenges like microbial resistance (El-Emary et al., 2005).
Antihistaminic Activities : Investigation into the antihistaminic and other biological activities of certain derivatives, further demonstrating the pharmaceutical relevance of compounds synthesized from this chemical structure. This study underlines the importance of structural modifications to enhance or diversify pharmacological activities (Arayne et al., 2017).
Eigenschaften
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUNRJFMVBTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)






![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)